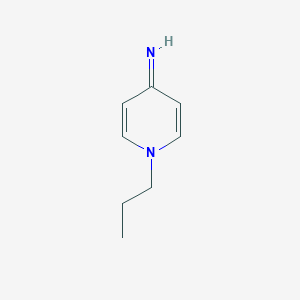![molecular formula C23H16BrN3O4 B11551427 2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11551427.png)
2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a nitrophenyl-furan group connected through an acetohydrazide linkage. Its distinct molecular configuration makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
准备方法
The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Bromonaphthalene Intermediate: This step involves the bromination of naphthalene to obtain 4-bromonaphthalene.
Synthesis of the Nitrophenyl-Furan Intermediate: This involves the nitration of phenyl-furan to introduce the nitro group.
Condensation Reaction: The final step involves the condensation of the bromonaphthalene intermediate with the nitrophenyl-furan intermediate in the presence of acetohydrazide under controlled conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitrophenyl-furan group is particularly important for its biological activity, as it can interact with cellular components and disrupt normal cellular functions.
相似化合物的比较
Similar compounds to 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide include:
4-Bromonaphthalen-2-ol: This compound shares the bromonaphthalene moiety but lacks the nitrophenyl-furan group.
2-(4-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains the bromonaphthalene moiety but has a different functional group attached.
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid: This compound has a similar bromonaphthalene structure but with an acetic acid group instead of the acetohydrazide linkage.
The uniqueness of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C23H16BrN3O4 |
|---|---|
分子量 |
478.3 g/mol |
IUPAC 名称 |
2-(4-bromonaphthalen-1-yl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H16BrN3O4/c24-21-11-7-16(19-3-1-2-4-20(19)21)13-23(28)26-25-14-18-10-12-22(31-18)15-5-8-17(9-6-15)27(29)30/h1-12,14H,13H2,(H,26,28)/b25-14+ |
InChI 键 |
OUNZHAGWZVNBEG-AFUMVMLFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11551350.png)
![2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11551354.png)
![N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide](/img/structure/B11551358.png)
![N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide](/img/structure/B11551361.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11551366.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11551371.png)
![2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol](/img/structure/B11551381.png)
![4-bromo-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11551394.png)
![N-[(1Z)-3-oxo-3-[(2Z)-2-(1-phenylpropylidene)hydrazinyl]-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11551410.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11551417.png)
![4-(octyloxy)-N'-[(1Z)-1-phenylethylidene]benzohydrazide](/img/structure/B11551423.png)
![4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11551424.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11551425.png)
